Introduction: The Strategic Role of a Fluorinated Building Block
Introduction: The Strategic Role of a Fluorinated Building Block
An In-depth Technical Guide to 3,4-difluoro-N-methylaniline: Properties, Synthesis, and Applications
3,4-difluoro-N-methylaniline is a substituted aromatic amine that has garnered significant interest within the fields of medicinal chemistry and materials science. Its structure is deceptively simple, yet it combines three key features that make it a valuable synthetic intermediate: a nucleophilic secondary amine, an electron-rich aromatic ring, and the strategic placement of two fluorine atoms. The incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity.[1]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of 3,4-difluoro-N-methylaniline. Moving beyond a simple data sheet, we will delve into the causality behind its characteristics and the strategic considerations for its use in complex synthetic campaigns.
Core Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a molecule are foundational to its application in research. They dictate purification strategies, analytical methods, and provide the first clues to its electronic nature.
Chemical Identifiers
A consistent and accurate identification is critical for regulatory compliance and scientific communication. The core identifiers for 3,4-difluoro-N-methylaniline are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3,4-difluoro-N-methylaniline | [2] |
| CAS Number | 138563-54-9 | [2] |
| Molecular Formula | C₇H₇F₂N | [3] |
| Molecular Weight | 143.13 g/mol | [2] |
| Canonical SMILES | CNC1=CC(=C(C=C1)F)F | [2][3] |
| InChIKey | SULGSLUIIZBEEN-UHFFFAOYSA-N | [2][3] |
Physical Properties
The physical state, solubility, and partitioning behavior of 3,4-difluoro-N-methylaniline are essential for planning reactions and purification schemes.
| Property | Value | Comments and Insights |
| Appearance | Data not widely reported; expected to be a liquid or low-melting solid. | Analogs like 3,4-difluoroaniline are liquids.[4] |
| Boiling Point | Data not widely reported. | The parent, 3,4-difluoroaniline, has a boiling point of 77 °C at 7 mmHg. N-methylation would be expected to slightly alter this. |
| XlogP | 2.3 | This predicted value suggests moderate lipophilicity, indicating good solubility in common organic solvents like dichloromethane, ethyl acetate, and THF, with limited solubility in water.[2] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | Recommended for maintaining chemical integrity and preventing degradation.[5] |
Spectroscopic Analysis: A Structural Fingerprint
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¹H NMR: The proton NMR spectrum would be characterized by distinct regions. The N-methyl group would appear as a singlet around 2.8-2.9 ppm. The N-H proton would be a broad singlet, typically around 3.5-4.0 ppm. The aromatic region (approx. 6.5-7.0 ppm) would show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
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¹³C NMR: The spectrum would show 7 distinct carbon signals. The N-methyl carbon would be found upfield, around 30-31 ppm.[6] The four aromatic carbons attached to fluorine (C3, C4) and the amine (C1) would show characteristic C-F coupling constants, which are invaluable for assigning the substitution pattern.
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¹⁹F NMR: This is a critical technique for any fluorinated compound. The spectrum would show two distinct signals for the C3 and C4 fluorine atoms, with coupling between them (ortho F-F coupling) and coupling to adjacent protons.
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Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 143.05.[2] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum would display a characteristic N-H stretching band around 3400 cm⁻¹. Strong C-F stretching bands would be visible in the 1100-1300 cm⁻¹ region, and C-N stretching would appear around 1300 cm⁻¹.
Synthesis and Purification
The most direct and logical approach to synthesizing 3,4-difluoro-N-methylaniline is through the N-methylation of its readily available precursor, 3,4-difluoroaniline.
Retrosynthetic Analysis
The retrosynthesis highlights the key bond disconnection to reveal the starting materials.
Caption: Retrosynthesis of 3,4-difluoro-N-methylaniline.
Recommended Synthetic Protocol: Reductive Amination
While various methods exist for N-methylation, reductive amination offers a high-yielding and clean approach, avoiding the over-alkylation often associated with alkyl halides. This protocol is adapted from standard procedures for aniline methylation.
Reaction Scheme: 3,4-difluoroaniline + Formaldehyde → Imine intermediate → 3,4-difluoro-N-methylaniline
Step-by-Step Methodology:
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Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-difluoroaniline (1.0 eq).
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Solvent Addition: Dissolve the aniline in methanol (approx. 0.2 M concentration).
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Reagent Addition: Add aqueous formaldehyde (37 wt. %, 1.1 eq) to the solution and stir at room temperature for 1 hour. The formation of the intermediate imine or aminal occurs during this step.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.
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Work-up: Quench the reaction by the slow addition of water. Reduce the methanol volume under reduced pressure. Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.
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Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
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Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3,4-difluoro-N-methylaniline.
Chemical Reactivity and Strategic Derivatization
The reactivity of 3,4-difluoro-N-methylaniline is governed by the interplay between the activating, ortho-, para-directing N-methylamino group and the deactivating, meta-directing fluorine atoms.
Influence of Substituents
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-NHMe Group: This is a strong activating group that increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution (EAS). It directs incoming electrophiles to the ortho (C2) and para (C6) positions.
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Fluorine Atoms: As halogens, fluorine atoms are deactivating via the inductive effect but are ortho-, para-directing due to resonance. However, in this specific molecule, their primary electronic influence is strong electron withdrawal, which tempers the high reactivity imparted by the amine. This moderation can be advantageous, often leading to more selective reactions and preventing polysubstitution.
Workflow for Acylation: A Gateway to Diverse Scaffolds
Acylation of the secondary amine is a common and robust reaction to generate amides, which are prevalent in pharmaceuticals. This workflow is a foundational step for further chemical elaboration.
Caption: Standard workflow for the acylation of 3,4-difluoro-N-methylaniline.
Applications in Research and Drug Development
The true value of 3,4-difluoro-N-methylaniline lies in its role as a molecular scaffold. The 3,4-difluorophenyl motif is a well-established component in numerous bioactive compounds.
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Pharmaceutical Intermediates: The parent compound, 3,4-difluoroaniline, is a crucial starting material for the synthesis of quinolone antibiotics, such as Danofloxacin.[7] The fluorine atoms in these drugs are critical for their antibacterial activity and pharmacokinetic profile. By providing a methylated version, 3,4-difluoro-N-methylaniline allows for the direct introduction of this N-methylated scaffold, potentially streamlining synthetic routes and enabling access to new analogs with altered properties.
-
Structure-Activity Relationship (SAR) Studies: In drug discovery, systematic modification of a lead compound is performed to optimize its properties. Replacing an aniline (-NH₂) with an N-methylaniline (-NHMe) can have significant effects:
-
It removes a hydrogen bond donor, which can alter binding interactions with a target protein.
-
It increases lipophilicity, which can affect cell permeability and absorption.
-
It can block metabolic N-dealkylation pathways, potentially increasing the compound's half-life.
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Safety and Handling
Proper handling of 3,4-difluoro-N-methylaniline is essential due to its potential hazards. The GHS classification provides a clear guide to the necessary precautions.[2]
GHS Hazard Classification
| Hazard Class | Code | Description |
| Flammable Liquids | H227 | Combustible liquid |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Sensitization, Skin | H317 | May cause an allergic skin reaction |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Hazardous to Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects |
Safe Handling Protocols
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and nitrile gloves.[8] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid all personal contact. Do not breathe vapors or mist. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep locked up or in an area accessible only to qualified personnel.
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Do not allow the chemical to enter drains.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste must be handled as hazardous.
Conclusion
3,4-difluoro-N-methylaniline is more than just a catalog chemical; it is a strategic tool for chemical innovation. Its unique combination of a nucleophilic center, a tunable aromatic ring, and bioisosteric fluorine atoms makes it a valuable building block for developing next-generation pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to leverage its full potential while ensuring safe and effective handling.
References
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PubChem. (n.d.). 3,4-difluoro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 3,4-difluoro-n-methylaniline (C7H7F2N). Retrieved from [Link]
- Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
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Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
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PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline. Retrieved from [Link]
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